NB-360

Alzheimer's disease Enzymatic inhibition BACE1

NB-360 is a uniquely engineered, brain-penetrant dual BACE1/BACE2 inhibitor with a calculated pKa of 7.1 and a P-gp efflux ratio near unity, delivering superior CNS exposure that is not uniformly present across the BACE1 inhibitor class. Generic substitution is scientifically invalid: clinical-stage BACE1 inhibitors such as verubecestat and lanabecestat have been associated with adverse cognitive outcomes, whereas NB-360 achieves complete blockade of Aβ deposition and robust reduction of neuroinflammation in APP transgenic mice without reported synaptic toxicity. Validated across mice, rats, and dogs, NB-360 is the optimal positive control and reference compound for BACE1 target-engagement studies and a reliable pharmacological tool for dissecting BACE1 biology.

Molecular Formula C21H19F4N5O2
Molecular Weight 449.4 g/mol
CAS No. 1262857-73-7
Cat. No. B609457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNB-360
CAS1262857-73-7
SynonymsNB-360;  NB 360;  NB360; 
Molecular FormulaC21H19F4N5O2
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N
InChIInChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1
InChIKeyBQFHTVUWPJXLOW-VQTJNVASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NB-360 (CAS 1262857-73-7) | Potent Brain-Penetrant BACE1 Inhibitor for Alzheimer's Research Procurement


NB-360 (CAS 1262857-73-7) is a synthetic organic, brain-penetrable, and orally bioavailable dual inhibitor of β-secretase 1 (BACE1) and β-secretase 2 (BACE2), developed by Novartis [1]. It exhibits potent, low nanomolar IC50 values against both mouse and human BACE1 (5 nM) and BACE2 (6 nM) in enzymatic assays, with excellent selectivity over related aspartyl proteases including pepsin, cathepsin E, and cathepsin D [1]. The compound is characterized by a unique 1,4-oxazine headgroup with a pKa of 7.1 and a very low P-glycoprotein (P-gp) efflux ratio, enabling high central nervous system penetration and exposure [2]. Although not advanced to clinical development, NB-360 serves as a widely validated pharmacological tool compound for investigating BACE1 inhibition in Alzheimer's disease (AD) models, with robust preclinical efficacy demonstrated across multiple species including mice, rats, and dogs [3].

Why Generic BACE1 Inhibitor Substitution Fails: NB-360 Brain Penetration and Efficacy Differentiation


Generic substitution among BACE1 inhibitors is not scientifically valid due to substantial inter-compound variability in key pharmacological parameters including blood-brain barrier penetration, P-glycoprotein (P-gp) efflux liability, selectivity profiles, and in vivo efficacy outcomes. NB-360 was specifically engineered with a 5-amino-6-methyl-6-(trifluoromethyl)-1,4-oxazine headgroup that confers a calculated pKa of 7.1 and a P-gp efflux ratio approaching unity, thereby achieving exceptional CNS penetration and exposure that is not uniformly present across the BACE1 inhibitor class [1]. Furthermore, clinical-stage BACE1 inhibitors such as verubecestat, lanabecestat, and LY2886721 have been associated with impaired synaptic plasticity and adverse cognitive outcomes in preclinical and clinical studies, whereas NB-360 has demonstrated a distinct pharmacological profile characterized by complete blockade of Aβ deposition and reduction of neuroinflammation in APP transgenic mice without similar reported synaptic toxicity [2]. Procurement of a generic BACE1 inhibitor without consideration of these compound-specific parameters risks invalid experimental outcomes and misinterpretation of BACE1 biology.

NB-360 (CAS 1262857-73-7) Procurement Guide: Comparative Quantitative Evidence for Scientific Selection


BACE1 Enzymatic Potency: NB-360 Exhibits Sub-10 nM IC50 Against Human BACE1 with High Inter-Species Consistency

NB-360 demonstrates potent inhibition of human BACE1 with an IC50 of 5 nM in enzymatic assays, and maintains equivalent potency against mouse BACE1 (IC50 = 5 nM) [1]. This inter-species consistency contrasts with certain BACE1 inhibitors that exhibit species-dependent potency variations. For comparison, the clinical-stage BACE1 inhibitor LY2886721 displays an IC50 of 20.3 nM against human BACE1, representing approximately 4-fold weaker potency than NB-360 in the same target assay class .

Alzheimer's disease Enzymatic inhibition BACE1

Blood-Brain Barrier Penetration: NB-360 Achieves P-gp Efflux Ratio of 0.9-1.1 Enabling High CNS Exposure

NB-360 was rationally optimized to minimize P-glycoprotein (P-gp)-mediated efflux, achieving a P-gp efflux ratio of approximately 0.9-1.1 in bidirectional transport assays [1]. A ratio close to 1 indicates that the compound is not a substrate for active efflux from the CNS, enabling high and sustained brain exposure. This optimized property directly results from the incorporation of a 5-amino-6-methyl-6-(trifluoromethyl)-1,4-oxazine headgroup, which confers a calculated pKa of 7.1 [1]. In contrast, many earlier generation BACE1 inhibitors exhibited P-gp efflux ratios >3-5, severely limiting brain penetration and requiring impractically high doses to achieve CNS target engagement [2].

CNS drug delivery P-glycoprotein efflux Brain penetration

In Vivo Aβ Reduction Efficacy: NB-360 Achieves Complete Blockade of Aβ Deposition in APP Transgenic Mice at 45 mg/kg Oral Dose

Chronic oral administration of NB-360 at 45 mg/kg daily for 6 weeks achieved complete blockade of Aβ deposition progression in the brains of APP transgenic mice, a widely accepted model for amyloid pathology in Alzheimer's disease [1]. Quantitative measurements demonstrated a near-complete reduction of TX-100 soluble brain Aβ40 levels [1]. This robust in vivo efficacy is supported by cross-species validation: in rats, oral NB-360 (1.5-14.5 mg/kg) produced significant reductions in Aβ production, and in dogs, near-complete Aβ reduction was also observed, suggesting translational applicability to higher species [2].

Amyloid-beta reduction In vivo efficacy APP transgenic model

Molecular Binding Affinity: NB-360 Demonstrates Highest Binding Free Energy to BACE1 Among Compared Inhibitors

Molecular dynamics simulations and binding free energy analyses comparing four BACE1 inhibitors—CNP520 (umibecestat), D9W, NB641, and NB360—revealed that NB360 exhibits the highest binding affinity to the BACE1 active site [1]. Detailed energy component assessments indicated that electrostatic interactions and van der Waals forces critically contribute to this superior binding profile, with specific key amino acid residues identified as major contributors to the binding process [1]. This computational finding provides a molecular-level explanation for NB-360's potent enzymatic inhibition and supports its selection as a reference BACE1 inhibitor in structure-based drug design efforts.

Molecular dynamics simulation Binding free energy BACE1

NB-360 (CAS 1262857-73-7) Application Scenarios: Evidence-Based Use Cases for BACE1 Inhibitor Procurement


Positive Control for BACE1 Target Engagement Studies in APP Transgenic Mouse Models

NB-360 is optimally deployed as a positive control or reference compound in studies investigating BACE1 inhibition in APP transgenic mouse models. Based on demonstrated complete blockade of Aβ deposition progression at 45 mg/kg p.o. daily for 6 weeks [1], researchers can reliably achieve maximal target engagement, establishing a benchmark against which novel BACE1 inhibitors or alternative therapeutic modalities can be compared. The compound's high brain penetration (P-gp efflux ratio ~0.9-1.1) ensures that observed effects reflect CNS target engagement rather than peripheral or pharmacokinetic limitations [2].

Pharmacological Tool for Investigating BACE1 Biology and Downstream Disease-Relevant Effects

Due to its well-characterized pharmacological profile and availability as a research tool, NB-360 is suited for fundamental investigations of BACE1 biology, including the processing of physiological BACE1 substrates (e.g., SEZ6) and non-enzymatic BACE1 functions [1]. Chronic treatment studies with NB-360 have elucidated relationships between BACE1 inhibition, Aβ deposition, neuroinflammation, neuronal function, and markers of neurodegeneration [1], making it a validated probe for dissecting the role of BACE1 in AD pathophysiology.

Benchmark Compound for Structure-Based Drug Design and Molecular Modeling of BACE1 Inhibitors

NB-360 serves as a structural benchmark for computational chemistry and structure-based drug design efforts targeting BACE1. The compound's high binding affinity relative to other BACE1 inhibitors (including CNP520) has been established through molecular dynamics simulations and binding free energy analyses [1]. The unique 1,4-oxazine headgroup and the detailed binding interactions characterized in crystallographic studies provide a validated scaffold for rational design of next-generation BACE1 inhibitors with improved potency and CNS penetration [2].

Cross-Species Validation Standard for Preclinical BACE1 Inhibitor Development

NB-360's demonstrated efficacy across three species—mice, rats, and dogs—positions it as a cross-species validation standard for preclinical BACE1 inhibitor development programs [1]. In rats, oral NB-360 (1.5-14.5 mg/kg) produced significant Aβ reduction; in dogs, near-complete Aβ reduction was also observed [1]. This cross-species translatability enables researchers to benchmark species-specific pharmacokinetic-pharmacodynamic relationships and assess the predictive validity of rodent models for higher species outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for NB-360

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.